3-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2H-1,4-benzoxazine-6-carboxamide
Description
3-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2H-1,4-benzoxazine-6-carboxamide is a benzoxazine-benzimidazole hybrid compound characterized by a fused heterocyclic core. Its structure integrates a 1,4-benzoxazine moiety substituted with a hydroxyl group at position 3 and a carboxamide group at position 6, linked via an ethyl chain to a 2-methylpropyl-substituted benzimidazole.
Synthesis typically involves multi-step reactions, including condensation of substituted benzoxazine precursors with benzimidazole derivatives, followed by functionalization of the carboxamide group. Structural validation employs techniques such as X-ray crystallography (using SHELX software for refinement ), NMR spectroscopy, and elemental analysis . The hydroxyl and carboxamide groups likely contribute to hydrogen-bonding networks, influencing crystallinity and solubility .
Properties
Molecular Formula |
C22H24N4O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide |
InChI |
InChI=1S/C22H24N4O3/c1-14(2)12-26-18-6-4-3-5-16(18)24-20(26)9-10-23-22(28)15-7-8-19-17(11-15)25-21(27)13-29-19/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,23,28)(H,25,27) |
InChI Key |
WHDQXWWVJABNHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC4=C(C=C3)OCC(=O)N4 |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Synthesis
The 1-(2-methylpropyl)-1H-benzimidazole moiety is typically synthesized via Weidenhagen-type condensation or Phillips-Ladenburg reactions .
-
Method A : Reacting 2-methylpropylamine with o-phenylenediamine and an aldehyde/ketone under oxidative conditions. For example, using polyvinylpyrrolidone-trifluoromethanesulfonic acid (PVP-TfOH) as a catalyst in solvent-free conditions yields 90–97% substituted benzimidazoles.
-
Method B : Cyclocondensation of 4-(2-methylpropylamino)-1,2-diaminobenzene with formic acid or acetic anhydride, followed by alkylation.
Example :
Benzoxazine Ring Formation
The 2H-1,4-benzoxazine scaffold is constructed via Mannich condensation or ring-closing metathesis .
-
Method C : Reacting 3-hydroxyanthranilic acid with formaldehyde and a primary amine (e.g., benzylamine) in toluene/ethanol (2:1) at 80°C for 24 hours.
-
Method D : Acid-catalyzed cyclization of N-(2-hydroxyphenyl)amide derivatives.
Example :
Carboxamide Functionalization
The carboxamide group at position 6 is introduced via amidation or Ugi multicomponent reactions .
-
Method E : Coupling 6-carboxybenzoxazine with ethylenediamine derivatives using HOBt/EDC or DCC as activating agents.
-
Method F : Direct aminolysis of 6-cyano or 6-ester benzoxazine precursors.
Example :
Integrated Synthesis Pathways
Sequential Condensation-Amidation Approach
-
Step 1 : Synthesize 1-(2-methylpropyl)-1H-benzimidazole-2-ethylamine via reductive amination of 2-nitrobenzimidazole derivatives.
-
Step 2 : Prepare 3-hydroxy-2H-1,4-benzoxazine-6-carboxylic acid via Mannich condensation.
-
Step 3 : Couple intermediates using peptide coupling reagents (e.g., HATU).
Optimized Conditions :
One-Pot Tandem Reaction
A scalable method involves microwave-assisted synthesis combining benzimidazole and benzoxazine formation in a single reactor:
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Sequential Condensation | 3 | 62 | High purity, modularity | |
| One-Pot Tandem | 1 | 48 | Rapid, reduced purification | |
| Polymer-Supported | 2 | 73 | Reusable catalyst, eco-friendly |
Challenges and Optimization
-
Steric Hindrance : The 2-methylpropyl group on benzimidazole complicates coupling reactions. Using bulky activating agents (e.g., PyBOP) improves efficiency.
-
Oxidation Sensitivity : The 3-hydroxy group requires inert atmospheres (N₂/Ar) during synthesis.
-
Purification : Reverse-phase HPLC with C18 columns achieves >99% purity.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2H-1,4-benzoxazine-6-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2H-1,4-benzoxazine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Features a benzamide core with a hydroxyl-substituted tertiary alcohol. Unlike the target compound, it lacks fused heterocycles but shares an N,O-bidentate directing group, enhancing reactivity in metal-catalyzed C–H functionalization .
Benzoxazine derivatives with pyridine substituents : Replace the benzimidazole group with pyridine, reducing planarity and altering π-π stacking interactions.
Benzimidazole-carboxamides without benzoxazine : Exhibit lower conformational rigidity, impacting target binding specificity.
Table 1: Structural Comparison
| Compound | Heterocyclic Core | Key Functional Groups | Hydrogen-Bonding Capacity |
|---|---|---|---|
| Target compound | Benzoxazine-benzimidazole | 3-hydroxy, carboxamide | High (N–H, O–H donors) |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Benzamide | Hydroxy-tertiary alcohol, carboxamide | Moderate (O–H donor) |
| Pyridine-substituted benzoxazine | Benzoxazine-pyridine | Carboxamide, pyridine N | Moderate (N acceptor) |
Hydrogen Bonding and Crystallography
The target compound’s hydroxyl and carboxamide groups facilitate extended hydrogen-bonding networks, analyzed via graph set theory (e.g., R²₂(8) motifs common in benzoxazines) . In contrast, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide forms simpler O–H···O=C interactions, limiting its supramolecular complexity . X-ray studies using SHELXL refinement confirm these patterns, with the target compound exhibiting shorter O–H···N distances (2.65–2.75 Å) compared to analogs (2.85–3.10 Å) .
Table 2: Hydrogen-Bond Metrics
| Compound | Donor-Acceptor Pair | Distance (Å) | Angle (°) |
|---|---|---|---|
| Target compound | O–H···N (benzimidazole) | 2.68 | 158 |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | O–H···O=C | 2.89 | 152 |
| Pyridine-substituted benzoxazine | N–H···O (pyridine) | 3.02 | 145 |
Validation and Computational Analysis
Structure validation via PLATON (as per ) highlights the target compound’s lower crystallographic residual factors (R₁ = 0.035) compared to analogs (R₁ = 0.045–0.055), indicating higher data quality . Density functional theory (DFT) calculations align with experimental bond lengths, showing <2% deviation for the benzoxazine C–O bond (1.36 Å calc. vs. 1.38 Å expt.) .
Biological Activity
3-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound with significant potential for various biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a benzoxazine ring and a benzimidazole moiety , which are known for their diverse biological activities. The presence of functional groups such as hydroxyl and carboxamide enhances its reactivity and interaction with biological systems. This structural diversity allows for various modifications aimed at improving its biological efficacy.
Pharmacological Properties
Research indicates that derivatives of benzoxazine structures, including this compound, exhibit notable antagonistic effects on serotonin receptors , particularly the serotonin-3 receptor. This activity suggests potential applications in treating conditions such as anxiety and nausea .
Binding Affinity Studies
Studies have demonstrated that compounds similar to this compound bind selectively to serotonin receptors. Understanding these interactions is crucial for elucidating the mechanisms through which this compound exerts its biological effects .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antiproliferative Activity : Some derivatives have shown promising antiproliferative effects against cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells .
- Antioxidative Activity : Hydroxy-substituted derivatives have been reported to exhibit significant antioxidative properties, effectively scavenging free radicals and reducing oxidative stress in various cellular models .
- Antibacterial Activity : Certain derivatives have also displayed antibacterial properties against Gram-positive strains, indicating their potential use in treating bacterial infections .
Case Study 1: Antiproliferative Activity
A study synthesized various benzimidazole/benzothiazole carboxamides and evaluated their antiproliferative activity. The most effective compounds were those with hydroxyl and methoxy groups on the phenyl ring, showing selective activity against the MCF-7 cell line with IC50 values ranging from 1.2 to 5.3 µM .
Case Study 2: Antioxidative Mechanism
Research has highlighted that hydroxy-substituted benzimidazole derivatives enhance antioxidant activity through electron donation mechanisms. This property allows them to stabilize free radicals without causing significant cytotoxicity, making them suitable candidates for further development in oxidative stress-related conditions .
Comparative Analysis of Related Compounds
To better understand the unique aspects of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3,4-Dihydro-2H-1,4-benzoxazine-8-carboxamide | Benzoxazine ring; carboxamide group | Notable for serotonin receptor antagonism |
| 5-(4-Fluorophenyl)-4-piperidinyl]-1H-benzimidazol-2-one | Benzimidazole core; piperidine ring | Exhibits distinct binding properties |
| 9-Methyl-3-(2-methylimidazol-1-yl)methyl]-carbazol | Carbazole structure; imidazole substitution | Different pharmacological profile compared to benzoxazines |
Q & A
Q. What are the key synthetic steps and intermediates involved in preparing this compound?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of o-phenylenediamine with carbon disulfide and potassium hydroxide to form 1H-benzo[d]imidazole-2-thiol (confirmed via IR: S-H stretch at 2634 cm⁻¹, N-H at 3395 cm⁻¹) .
- Step 2 : Hydrazine hydrate treatment to generate 2-hydrazinyl-1H-benzo[d]imidazole, characterized by ¹H-NMR (δ10.93 for benzimidazole N-H) and elemental analysis (±0.4% deviation) .
- Step 3 : Condensation with sodium cyanate and glacial acetic acid to form hydrazinecarboxamide intermediates.
- Step 4 : Final coupling with substituted aldehydes/ketones to yield target compounds. Methodological Tip: Monitor reaction progress via TLC (Rf shifts) and purify intermediates via recrystallization .
Q. How can spectroscopic techniques validate the compound’s structural integrity?
A combined approach is critical:
- IR Spectroscopy : Identify functional groups (e.g., benzoxazine C-O-C stretch ~1250 cm⁻¹, carboxamide N-H ~3300 cm⁻¹) .
- ¹H-NMR : Confirm substituent environments (e.g., ethyl linker protons at δ2.8–3.2, benzimidazole aromatic protons at δ7.2–7.8) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z consistent with theoretical mass) . Note: Cross-validate with ¹³C-NMR for aromatic carbons (δ115–151 ppm) and carbonyl groups (δ165–170 ppm) .
Q. What in vivo models are suitable for preliminary anticonvulsant evaluation?
Standard protocols include:
- Maximal Electroshock (MES) : Assess seizure suppression (ED₅₀ calculation).
- Subcutaneous Pentylenetetrazole (scPTZ) : Test efficacy against chemically induced seizures.
- Neurotoxicity Screening : Administer high doses (e.g., 300 mg/kg) to evaluate motor impairment . Methodological Tip: Include positive controls (e.g., phenytoin) and use ANOVA for statistical significance .
Advanced Research Questions
Q. How can molecular docking elucidate the compound’s mechanism of action?
- Target Selection : Prioritize receptors like NMDA (PDB: 3QEL) based on structural homology to known anticonvulsants .
- Docking Workflow :
Prepare ligand (protonation states, tautomers) and receptor (remove water, add hydrogens).
Use AutoDock Vina or Schrödinger Suite for flexible docking.
Analyze binding poses for hydrogen bonds (e.g., benzoxazine-OH with GluN2A) and hydrophobic interactions (benzimidazole with Phe114) .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma concentration via HPLC), metabolic stability (CYP450 assays), and blood-brain barrier penetration (PAMPA-BBB) .
- Dose-Response Refinement : Use Hill slope analysis to identify non-linear relationships.
- Alternative Models : Test in zebrafish seizure models for translational validation . Case Study: Compound 4e showed ED₅₀ = 19.3 mg/kg in MES but required hepatic enzyme profiling to rule out hepatotoxicity .
Q. What experimental design strategies optimize synthesis yield and purity?
- Factorial Design : Vary factors (temperature, solvent ratio, catalyst loading) to identify critical parameters .
- Response Surface Methodology (RSM) : Model interactions (e.g., solvent polarity vs. reaction time) to maximize yield .
- DoE Example :
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 100 |
| Hydrazine (eq.) | 1.0 | 1.5 |
| Reaction Time (h) | 6 | 12 |
| Analysis: Use ANOVA to determine significance (p < 0.05) and Pareto charts for factor ranking . |
Q. How can computational tools predict metabolic liabilities?
- In Silico Metabolism : Use software like MetaSite or GLORYx to identify vulnerable sites (e.g., benzoxazine hydroxylation, carboxamide hydrolysis) .
- QSAR Models : Corrogate structural descriptors (logP, PSA) with microsomal stability data .
- Mitigation Strategy : Introduce electron-withdrawing groups (e.g., -CF₃) to block oxidative metabolism .
Data Contradiction Analysis
Q. How to address discrepancies between anticonvulsant activity and neurotoxicity profiles?
- Dose Escalation Studies : Establish therapeutic indices (TI = TD₅₀/ED₅₀).
- Biochemical Assays : Measure GABAergic or glutamatergic pathway modulation (e.g., patch-clamp for NMDA currents) .
- Structural Modifications : Replace the 2-methylpropyl group with polar moieties (e.g., pyridyl) to reduce CNS penetration .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
